N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

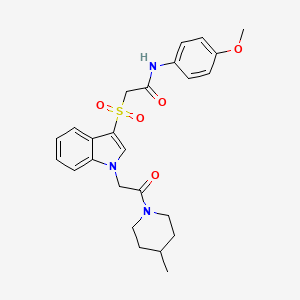

The compound N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a sulfonamide-containing indole derivative with a 4-methylpiperidinyl moiety. Its structure comprises:

- A 4-methoxyphenyl group linked via an acetamide bridge.

- A 1H-indol-3-yl core functionalized with a sulfonyl group.

- A 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain at the indole’s 1-position.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(21-5-3-4-6-22(21)28)34(31,32)17-24(29)26-19-7-9-20(33-2)10-8-19/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDSUKVKVWCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is , and it features a sulfonamide group, a methoxyphenyl moiety, and an indole derivative. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

- Inhibition of Apoptosis : Some studies have indicated that compounds similar to this structure can modulate apoptotic pathways by influencing the Bcl-2 family of proteins, which are crucial in regulating cell death. The presence of the indole ring may enhance interactions with these proteins, promoting apoptosis in cancer cells .

- Anticancer Activity : The compound's design suggests potential anticancer properties. Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in colon cancer cells through mitochondrial pathways .

- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties. Compounds containing piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and AGS (gastric cancer). These studies typically involve assessing cell viability through assays like MTT or flow cytometry, revealing that concentrations as low as 10 µM can lead to a notable decrease in viable cells .

- Target Interaction Studies : Molecular docking studies suggest that this compound may interact with key proteins involved in cell signaling pathways, including kinases and transcription factors associated with cancer progression. These interactions are hypothesized to disrupt normal cellular functions, leading to growth inhibition .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following compounds share core motifs with the target molecule but differ in substituents, sulfur linkages, or heterocyclic systems:

Key Observations:

Sulfur Linkage : The target compound’s sulfonyl group (SO₂) may enhance metabolic stability and target binding compared to sulfanyl (S) analogs .

Heterocyclic Moieties : The 4-methylpiperidine side chain could improve solubility and CNS penetration relative to the 7-membered azepanyl ring in ’s compound .

Aromatic Substitutions : The 4-methoxyphenyl group in the target compound and ’s compound 36 may confer similar electronic effects, whereas 4-fluorophenyl (compound 37) could enhance selectivity via steric or electronic modulation .

Pharmacological Implications

- COX Inhibition : Compounds 36 and 37 () are indomethacin analogs, suggesting the target molecule may also inhibit cyclooxygenase isoforms. The sulfonyl group in the target compound could improve potency over sulfanyl derivatives .

- Antimicrobial Activity : ’s compound highlights the role of the amide moiety in antimicrobial action. The target molecule’s indole sulfonamide may similarly disrupt microbial enzymes .

- The target compound’s piperidine chain might modulate selectivity for kinase ATP-binding pockets .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Intermediate Synthesis | Bromoacetyl bromide, THF, 0–25°C | Slow addition to prevent dimerization |

| Sulfonation | Chlorosulfonic acid, 0°C | Strict temperature control |

| Final Coupling | DCC/DMAP, dry DCM | Anhydrous conditions critical |

How can spectroscopic techniques (NMR, MS) confirm structural integrity?

Answer:

- 1H/13C NMR :

- Mass Spectrometry : Exact mass should match the molecular formula (e.g., [M+H]+ calculated for C25H29N3O5S: 484.18; deviation <2 ppm confirms purity) .

What advanced structural elucidation methods resolve crystallographic ambiguities?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond angles and torsional strain in the indole-piperidine linkage. highlights intermolecular interactions (e.g., C–H⋯O bonds) affecting crystal packing .

- DFT calculations : Compare experimental vs. computed dihedral angles (e.g., sulfonyl group orientation) to validate stereoelectronic effects .

How can computational modeling predict biological target interactions?

Answer:

- Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin receptors due to indole/piperidine motifs). Focus on sulfonyl-acetamide hydrogen bonding with active sites .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding affinity .

What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) due to structural similarity to piperidine-based inhibitors .

- Cell viability : Use MTT assay on cancer lines (e.g., MCF-7) at 1–100 µM concentrations. Include controls for sulfonyl group cytotoxicity .

How to resolve contradictions in structure-activity relationship (SAR) data across studies?

Answer:

- Meta-analysis : Compare IC50 values from independent studies (e.g., piperidine vs. non-piperidine analogs) to identify substituent-specific trends .

- Dose-response validation : Replicate disputed assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate experimental variables .

What physicochemical properties are critical for formulation and solubility studies?

Answer:

Table 2: Key Physicochemical Properties

| Property | Value/Method | Research Implications |

|---|---|---|

| LogP | ~2.8 (calculated via ChemAxon) | Predicts blood-brain barrier penetration |

| Aqueous solubility | <0.1 mg/mL (shake-flask method) | Requires DMSO/cosolvent for assays |

| pKa | 8.2 (sulfonamide protonation) | Stability in physiological pH |

Data derived from analogs in .

How to mitigate by-product formation during synthesis?

Answer:

- By-product identification : LC-MS monitors intermediates (e.g., over-acetylated species at m/z 530).

- Process adjustments : Reduce reaction time for sulfonation step to prevent di-sulfonation .

- Catalyst optimization : Use HOBt/DMAP to suppress racemization during amide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.